(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid
Overview
Description
(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C16H23BN2O5. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is a solid compound that is typically stored under inert atmosphere conditions at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with tert-butoxycarbonyl piperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, DMF, or dichloromethane (DCM) are often used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds . The compound’s boronic acid moiety can also interact with biological molecules, making it useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-tert-Butylphenylboronic Acid: Another boronic acid derivative with a similar structure but different functional groups.
Pinacolborane: Used in hydroboration reactions and as a boron source in various chemical processes.
Uniqueness
(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a tert-butoxycarbonyl-protected piperazine moiety. This structure provides enhanced stability and reactivity, making it a valuable compound in both synthetic and medicinal chemistry .
Biological Activity
(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid, with the chemical formula and CAS number 1218790-82-9, is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the tert-butoxycarbonyl (Boc) group on the piperazine ring enhances its lipophilicity and stability, which are critical for biological interactions.
Property | Value |
---|---|
Molecular Weight | 334.18 g/mol |
Formula | C16H23BN2O5 |
CAS Number | 1218790-82-9 |
Solubility | Soluble in organic solvents |
Storage Conditions | Inert atmosphere at 2-8°C |
The biological activity of this compound primarily involves its interaction with various molecular targets. The boronic acid group allows it to act as an enzyme inhibitor by forming covalent bonds with serine and cysteine residues in active sites. This property is particularly useful in designing inhibitors for proteases and kinases.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The compound's mechanism includes:
- Inhibition of cell proliferation : It has been observed to inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM, indicating potent activity against cancerous cells while exhibiting significantly lower toxicity towards non-cancerous cells .
- Induction of apoptosis : The compound has been linked to increased levels of caspase-9, a critical enzyme in the apoptotic pathway, suggesting that it may induce programmed cell death in cancer cells .
Enzyme Inhibition
The boronic acid functionality allows this compound to inhibit various enzymes involved in metabolic pathways:
- Protease Inhibition : It has been shown to effectively inhibit serine proteases, which play vital roles in cancer progression and metastasis.
- Kinase Inhibition : Preliminary data suggest that it may act as a competitive inhibitor for certain kinases involved in cellular signaling pathways critical for cancer cell survival .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in vivo using a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Treatment led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against breast cancer .
Study 2: Enzyme Targeting
Another research effort focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The results demonstrated that the compound inhibited MMP-2 and MMP-9 activities significantly, suggesting that it could prevent metastasis in cancer patients .
Properties
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBKVRJSMFUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675260 | |
Record name | {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-82-9 | |
Record name | 1-(1,1-Dimethylethyl) 4-(3-boronobenzoyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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